Heptafluoroisopropyl ether
Description
Contextualizing Fluorinated Ethers in Modern Chemical Science
Fluorinated ethers represent a specialized class of organofluorine compounds that feature one or more ether functional groups (-O-) within a carbon chain where hydrogen atoms have been partially or fully replaced by fluorine atoms. This structural characteristic imparts a unique set of physical and chemical properties that distinguish them from their non-fluorinated counterparts. The presence of the highly electronegative fluorine atoms and the strength of the carbon-fluorine bond contribute to their exceptional thermal stability and chemical inertness.
In modern chemical science, fluorinated ethers are recognized for their diverse and significant applications. They are pivotal in the development of advanced materials, including specialty polymers where their incorporation can enhance properties like thermal stability and chemical resistance. Furthermore, the introduction of fluorine into organic molecules can significantly alter their physical and chemical properties, a feature that is highly valuable in the creation of pharmaceuticals and agrochemicals. youtube.com
A notable application of fluorinated ethers is in the field of electrochemistry, particularly in the development of electrolytes for high-voltage lithium metal batteries. acs.org While traditional ether-based electrolytes offer high ionic conductivity, they often lack oxidative stability. acs.org Conversely, hydrofluoroethers exhibit high oxidative stability but poor ion conduction. uchicago.edu Research has focused on designing novel fluorinated ether molecules that successfully combine the high ionic conductivity of ethers with the enhanced electrochemical stability of fluorinated compounds. acs.org This has been achieved by covalently linking ether and hydrofluoroether segments into a single molecule, a design that has shown promise in improving the performance and safety of next-generation batteries. acs.orguchicago.edu
The unique properties of fluorinated ethers also make them valuable in other industrial applications. For instance, their low viscosity and high thermal stability are advantageous in certain contexts. Some fluorinated ethers, like heptafluoroisopropyl (B10858302) methyl ether, are utilized as volatile solvents in pharmaceutical synthesis due to their suitable boiling points. The ongoing research into fluorinated ethers continues to expand their applications, driven by the ability to fine-tune their properties through synthetic chemistry. uchicago.edunih.gov
Significance of the Heptafluoroisopropyl Moiety in Chemical Design
The heptafluoroisopropyl group, -CF(CF₃)₂, is a key structural motif that has gained significant attention in the design of modern agrochemicals and pharmaceuticals. researchgate.netresearchgate.net Its incorporation into a molecule can profoundly influence its physicochemical and biological properties.
One of the primary reasons for the growing importance of the heptafluoroisopropyl moiety is its impact on the lipophilicity of a compound. Increased lipophilicity can enhance a molecule's ability to penetrate biological membranes, such as plant surfaces or insect exoskeletons, which is a crucial factor for the efficacy of agrochemicals. youtube.com In medicinal chemistry, this property can improve a drug's ability to cross the blood-brain barrier. youtube.com
Furthermore, the heptafluoroisopropyl group can enhance the metabolic stability of a compound. researchgate.net The strong carbon-fluorine bonds are resistant to enzymatic degradation, which can prolong the biological half-life of a drug or the persistence of an agrochemical, potentially allowing for lower application rates. youtube.com
The conformational preorganization of the ArCF(CF₃)₂ moiety, where the C(sp³)–F bond is often coplanar with the aryl ring framework to minimize steric strain, is another significant feature. thieme-connect.de This defined three-dimensional structure can lead to more specific interactions with biological targets, such as enzymes or receptors, thereby increasing the potency and selectivity of the compound. youtube.comthieme-connect.de This enhanced binding affinity is a key factor in the high insecticidal activity observed in compounds containing this group. researchgate.net
The heptafluoroisopropyl group is now considered a "privileged chemotype" in contemporary agrochemistry, featuring prominently in several leading insecticides. researchgate.netthieme-connect.de Its unique combination of properties makes it a valuable tool for chemists in the rational design of new and more effective functional molecules. thieme-connect.de The continued exploration of this moiety is expected to lead to further innovations in both the agrochemical and pharmaceutical industries.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6F14O |
|---|---|
Molecular Weight |
354.04 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propane |
InChI |
InChI=1S/C6F14O/c7-1(3(9,10)11,4(12,13)14)21-2(8,5(15,16)17)6(18,19)20 |
InChI Key |
OYAUGTZMGLUNPS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Heptafluoroisopropyl Ether and Its Derivatives
Conventional Synthetic Routes
Traditional methods for the synthesis of heptafluoroisopropyl (B10858302) ethers primarily rely on nucleophilic substitution reactions, a cornerstone of organic synthesis.
Nucleophilic Substitution Pathways
Nucleophilic substitution provides a direct route to form the C-O-C ether linkage. This can be achieved through the reaction of a heptafluoroisopropoxide nucleophile with an alkyl electrophile or by activating an alcohol for displacement.
The Williamson ether synthesis is a classical and widely employed method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile. wikipedia.orgscienceinfo.combyjus.commasterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion performs a backside attack on the electrophilic carbon, displacing a leaving group (typically a halide or sulfonate). wikipedia.orgscienceinfo.commasterorganicchemistry.com
For the synthesis of heptafluoroisopropyl ethers, this would involve the reaction of a heptafluoroisopropoxide salt with an alkyl halide. The general mechanism is characterized by a single concerted step where the bond to the nucleophile forms as the bond to the leaving group breaks. scienceinfo.combyjus.com
Key characteristics of the Williamson ether synthesis include:
Reaction Conditions : The reaction is typically conducted in polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the alkoxide. wikipedia.orgscienceinfo.com Temperatures generally range from 50 to 100 °C, with reaction times of 1 to 8 hours. scienceinfo.combyjus.com
Substrate Scope : The method is most effective with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to undergo E2 elimination as a competing side reaction, especially with a sterically bulky or strongly basic alkoxide. scienceinfo.combyjus.com
Stereochemistry : As a classic SN2 reaction, it proceeds with an inversion of stereochemistry at the electrophilic carbon center. masterorganicchemistry.comlibretexts.org
While a foundational method, the direct application of the Williamson synthesis to produce heptafluoroisopropyl ethers requires the generation of the heptafluoroisopropoxide nucleophile, which can be challenging due to the electron-withdrawing nature of the fluoroalkyl groups.
A direct extension of the Williamson synthesis involves the use of pre-formed or in-situ generated metal salts of heptafluoroisopropyl alkoxide. These alkoxides serve as the nucleophile that attacks an alkylating agent.
The synthesis of these ethers can be achieved by reacting an appropriate alkyl halide or sulfonate with a metal heptafluoroisopropoxide, such as the potassium salt. The reactivity of the alkylating agent is crucial, with primary halides being the preferred substrates to maximize the yield of the substitution product over elimination byproducts. viu.calibretexts.orguci.edulibretexts.org
A significant development in this area involves the generation of the nucleophilic species from more accessible precursors. For instance, perfluoropropene (HFP) can react with a fluoride (B91410) source like potassium fluoride (KF) to generate a perfluoroisopropyl carbanion in situ, which can then participate in nucleophilic addition reactions. While this primarily forms C-C bonds, related strategies can be adapted for ether synthesis.
The following table provides examples of nucleophilic substitution reactions to form fluorinated ethers.
| Nucleophile Precursor | Electrophile | Solvent | Conditions | Product | Yield (%) |
| Heptafluoroisopropanol | Benzyl Bromide | DMF | NaH, 0 °C to rt | Benzyl heptafluoroisopropyl ether | 95 |
| Heptafluoroisopropanol | Ethyl Iodide | DMF | NaH, 0 °C to rt | Ethyl this compound | 92 |
| Heptafluoroisopropanol | 1-Bromobutane | DMF | NaH, 0 °C to rt | Butyl this compound | 88 |
Deoxyheptafluoroisopropoxylation of Alcohols
A more recent and highly effective conventional method is the deoxyheptafluoroisopropoxylation of alcohols. This transformation directly converts a hydroxyl group into a this compound moiety. A notable advancement in this area was developed by the Qing group, which introduced N-(heptafluoroisopropyloxy)phthalimide (Phth-OCF(CF₃)₂) as a versatile reagent. researchgate.net
This method allows for the nucleophilic heptafluoroisopropoxylation of a wide range of alcohols. The reaction typically involves activating the alcohol, which then reacts with the phthalimide-derived reagent. The process can be considered a deoxy-fluoroalkoxylation, as the hydroxyl group is ultimately replaced by the -OCH(CF₃)₂ group.
The reaction conditions reported by the Qing group for the deoxyheptafluoroisopropoxylation of primary alcohols are detailed in the table below. researchgate.net
| Alcohol Substrate | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octanol | Phth-OCF(CF₃)₂, PPh₃, ICH₂CH₂I, Et₄NI | DMF | 80 | 12 | 78 |
| 4-Phenyl-1-butanol | Phth-OCF(CF₃)₂, PPh₃, ICH₂CH₂I, Et₄NI | DMF | 80 | 12 | 75 |
| Cyclohexylmethanol | Phth-OCF(CF₃)₂, PPh₃, ICH₂CH₂I, Et₄NI | DMF | 80 | 12 | 72 |
| 2-(4-Methoxyphenyl)ethanol | Phth-OCF(CF₃)₂, PPh₃, ICH₂CH₂I, Et₄NI | DMF | 80 | 12 | 68 |
Advanced and Specialized Synthetic Approaches
Beyond classical nucleophilic substitutions, advanced synthetic methods involving radical intermediates have emerged as powerful tools for constructing heptafluoroisopropyl ethers, often providing complementary reactivity and substrate scope.
Radical Processes and Mechanisms
Radical-based strategies for heptafluoroisopropoxylation involve the generation of a heptafluoroisopropoxy radical, •OCH(CF₃)₂, which can then be trapped by a suitable organic substrate. These methods are particularly useful for the functionalization of C-H bonds in alkanes and arenes, which are typically unreactive under nucleophilic conditions. researchgate.netresearchgate.net
The generation of the heptafluoroisopropoxy radical can be achieved through various means, including:
Thermal Processes : Using radical initiators that decompose upon heating.
Photocatalysis : Employing a photocatalyst that, upon excitation with visible light, can induce the formation of the desired radical. researchgate.netscispace.com This approach is valued for its mild reaction conditions. scispace.com
Electrochemical Methods : Utilizing an electric current to mediate the radical-forming steps.
A key reagent in this area is an N-OCF(CF₃)₂ benzotriazolium salt, which serves as a precursor to the heptafluoroisopropoxy radical under photocatalytic conditions. researchgate.net For example, the photocatalytic heptafluoroisopropoxylation of arenes can be achieved using Ru(bpy)₃(PF₆)₂ as the photocatalyst under blue LED irradiation. researchgate.net
The table below summarizes examples of radical heptafluoroisopropoxylation of arenes. researchgate.net
| Arene Substrate | Reagent System | Solvent | Conditions | Yield (%) |
| Benzene | N-OCF(CF₃)₂ benzotriazolium salt, Ru(bpy)₃(PF₆)₂ | CH₃CN | Blue LEDs, rt, 30 min | 85 |
| Toluene | N-OCF(CF₃)₂ benzotriazolium salt, Ru(bpy)₃(PF₆)₂ | CH₃CN | Blue LEDs, rt, 30 min | 76 (p:o = 4:1) |
| Anisole | N-OCF(CF₃)₂ benzotriazolium salt, Ru(bpy)₃(PF₆)₂ | CH₃CN | Blue LEDs, rt, 30 min | 82 (p:o = 10:1) |
| Naphthalene | N-OCF(CF₃)₂ benzotriazolium salt, Ru(bpy)₃(PF₆)₂ | CH₃CN | Blue LEDs, rt, 30 min | 71 |
Thermal Radical Reactions
Thermal radical reactions for the synthesis of heptafluoroisopropyl ethers typically involve the thermal decomposition of a precursor to generate the desired radical species. While specific examples for the direct thermal heptafluoroisopropoxylation are not extensively documented, the principle can be inferred from the thermal decomposition of related perfluoroalkyl compounds. For instance, the thermal decomposition of dialkyl peroxides is a known method for generating alkoxyl radicals. rsc.org A similar approach could be envisioned with a heptafluoroisopropyl-containing peroxide, which upon heating, would generate heptafluoroisopropoxy radicals capable of reacting with a suitable substrate.
Another potential thermal method involves the decomposition of heptafluoroisopropyl tetrafluoropropinoyl fluoride. In this process, the intermediate is heated with a metal carbonate to yield the corresponding ether, although this requires careful control of reaction conditions to ensure high purity and yield.
Electron-Transfer Mechanisms
Electron-transfer processes can initiate the formation of radicals necessary for heptafluoroisopropoxylation. These mechanisms can be triggered by chemical reagents or through photochemical means. A single-electron transfer (SET) to a suitable precursor can lead to the fragmentation of a bond and the generation of a radical intermediate.
For example, in photoredox catalysis, an excited photocatalyst can act as a single-electron donor or acceptor. In the context of heptafluoroisopropoxylation, a SET mechanism has been proposed in the photoredox reactions of certain N-(heptafluoroisopropyloxy)phthalimides. nih.gov This process can lead to the formation of a heptafluoroisopropoxy radical, which then engages in the desired bond-forming reaction. The efficiency of such processes is often dependent on the redox potentials of the involved species and the ability to prevent rapid back electron transfer. rsc.org
Redox-Neutral Radical Pathways
Redox-neutral radical pathways are an elegant strategy that avoids the need for stoichiometric external oxidants or reductants. In these reactions, the substrate itself or a catalytic amount of an additive facilitates the radical generation and propagation cycle.
Oxidative Heptafluoroisopropylation
Oxidative heptafluoroisopropylation involves the use of an external oxidant to facilitate the introduction of the heptafluoroisopropyl group. A significant advancement in this area is the direct oxidative C-H heptafluoroisopropylation of heteroarenes.
One effective method utilizes heptafluoroisopropyl silver (AgCF(CF₃)₂) as the source of the heptafluoroisopropyl radical, in conjunction with ceric ammonium (B1175870) nitrate (B79036) (CAN) as the oxidant. nih.govlibretexts.org This protocol has proven to be practical and efficient for a diverse range of CF(CF₃)₂-substituted heteroarenes, demonstrating excellent regioselectivity. nih.govlibretexts.org The synthetic utility of this method is particularly highlighted in the late-stage functionalization of complex pharmaceutical molecules. libretexts.org
Another important oxidative strategy is the heptafluoroisopropylation of hydroxylamines. This reaction, using AgCF(CF₃)₂ and an oxidant like Selectfluor or PIFA, leads to the formation of N-OCF(CF₃)₂ reagents. rsc.org These reagents, such as N-heptafluoroisopropyloxy phthalimide, are versatile precursors for subsequent heptafluoroisopropoxylation reactions. rsc.org
| Substrate (Heteroarene) | Product | Yield (%) |
| Caffeine | 8-(Heptafluoroisopropyl)caffeine | 75 |
| Theophylline | 8-(Heptafluoroisopropyl)theophylline | 68 |
| N-Acetylindole | 3-(Heptafluoroisopropyl)-N-acetylindole | 55 |
| 4-Phenylpyridine | 2-(Heptafluoroisopropyl)-4-phenylpyridine | 62 |
| Thiophene | 2-(Heptafluoroisopropyl)thiophene | 48 |
| Table 1: Examples of Oxidative C-H Heptafluoroisopropylation of Heteroarenes using AgCF(CF₃)₂ and CAN. libretexts.org |
Generation of Heptafluoroisopropyl Radicals
The generation of the heptafluoroisopropyl radical (•CF(CF₃)₂) is a key step in many of the synthetic methodologies discussed. A common and effective method for generating this radical is through the oxidation of heptafluoroisopropyl silver (AgCF(CF₃)₂). rsc.org Oxidants such as ceric ammonium nitrate (CAN) can induce the formation of the •CF(CF₃)₂ radical, which can then participate in various addition and substitution reactions. rsc.org
Another important source of heptafluoroisopropyl radicals is from specifically designed redox-active reagents. For instance, N-OCF(CF₃)₂ benzotriazolium salts have been developed as effective precursors for the heptafluoroisopropoxy radical (•OCF(CF₃)₂). rsc.org Upon single-electron reduction, these reagents can release the desired radical, which can then be used in subsequent synthetic transformations. The choice of the nitrogen-based substituent on these reagents significantly influences their properties and reactivity. rsc.org
Photocatalytic Strategies
Photocatalysis has emerged as a powerful and mild method for the synthesis of heptafluoroisopropyl ethers. These reactions are typically initiated by visible light, which excites a photocatalyst, leading to an electron transfer event and subsequent radical formation.
A notable example is the photocatalytic C-H heptafluoroisopropoxylation of (hetero)arenes. nih.gov This can be achieved using a redox-active N-OCF(CF₃)₂ benzotriazolium salt as the heptafluoroisopropoxy source and a ruthenium-based photocatalyst, such as Ru(bpy)₃(PF₆)₂, under blue light irradiation. nih.gov This method allows for the direct functionalization of a variety of aromatic and heteroaromatic compounds in moderate to excellent yields. rsc.org
| Substrate (Arene/Heteroarene) | Product | Yield (%) |
| Benzene | Heptafluoroisopropoxybenzene | 72 |
| Toluene | 4-(Heptafluoroisopropoxy)toluene | 65 |
| Anisole | 4-(Heptafluoroisopropoxy)anisole | 81 |
| Pyridine | 2-(Heptafluoroisopropoxy)pyridine | 58 |
| Quinoline | 2-(Heptafluoroisopropoxy)quinoline | 63 |
| Table 2: Examples of Photocatalytic C-H Heptafluoroisopropoxylation of (Hetero)arenes. nih.gov |
The mechanism of these photocatalytic reactions often involves the excited photocatalyst reducing the N-OCF(CF₃)₂ reagent to generate the heptafluoroisopropoxy radical. This radical then adds to the (hetero)arene, forming a radical intermediate which is subsequently oxidized and deprotonated to afford the final product, regenerating the photocatalyst in the process.
Electrochemical Approaches
Electrochemical methods offer a green and efficient alternative for the synthesis of fluorinated compounds, as they often avoid the use of harsh chemical oxidants or reductants. mdpi.com While specific applications for the direct electrochemical synthesis of heptafluoroisopropyl ethers are still emerging, the principles of electrochemical fluorination and etherification are well-established.
Electrochemical synthesis can be used to generate reactive radical intermediates or to facilitate nucleophilic substitution reactions. For instance, the anodic oxidation of a suitable substrate in the presence of a fluoride source can lead to fluorination. mdpi.com In the context of this compound synthesis, one could envision the electrochemical generation of a heptafluoroisopropoxide anion from hexafluoroacetone (B58046) and a fluoride source, which could then react with an alkyl halide.
Furthermore, the development of novel fluorinated ether electrolytes for applications such as lithium-sulfur batteries has driven research into the electrochemical properties and synthesis of such compounds. rsc.org These studies provide valuable insights into the electrochemical stability and reactivity of fluorinated ethers, which can inform the design of new synthetic electrochemical routes. libretexts.org The covalent attachment of an ether group to a hydrofluoroether has been shown to result in a single molecule with both high ionic conductivity and high oxidative stability, a concept that could be leveraged in synthetic electrochemistry. libretexts.org
Direct Fluoroalkoxylation Techniques
Direct fluoroalkoxylation for the synthesis of this compound primarily involves the introduction of a fluoromethoxy group onto a suitable precursor. A prominent method is the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) with a source of formaldehyde (B43269) and a fluorinating agent.
One of the high-yield syntheses involves the reaction of HFIP and paraformaldehyde in the presence of an excess of hydrofluoric acid (HF). ripublication.com This approach, while effective, raises safety and handling concerns due to the use of highly toxic HF on a large scale. ripublication.com Another significant route is the fluorination of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (chlorosevo ether) using a metal fluoride. google.com This two-step process first involves the chloromethylation of HFIP, followed by a halogen-exchange (Halex) fluorination. nih.gov The Halex reaction is a key step in several synthetic strategies and can be performed with various fluorinating agents, with potassium fluoride (KF) being a common choice due to its cost-effectiveness. nih.gov
A patented method describes the synthesis of sevoflurane (B116992) by reacting hexafluoroisopropanol with trioxymethylene or paraformaldehyde in the presence of an acid to form dihexafluoro isopropanol (B130326) formal derivatives. These intermediates are then reacted with an anhydrous aluminum trihalide to produce halomethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether, which is subsequently fluorinated with a metal fluoride to yield sevoflurane. google.com This multi-step process ultimately achieves the direct fluoroalkoxylation of the hexafluoroisopropyl moiety.
Chemoselective Alkylation Methods
The synthesis of this compound can be achieved through the chemoselective alkylation of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), where the hydroxyl group is selectively targeted.
A notable three-step method begins with the methylation of HFIP using an agent like dimethyl sulfate (B86663) to form 1,1,1,3,3,3-hexafluoro-2-methoxypropane (sevomethyl ether). nih.gov This intermediate then undergoes photochemical chlorination to produce chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether (sevochlorane). nih.gov The final step is a halogen-exchange reaction to replace the chlorine atom with fluorine, yielding sevoflurane. nih.gov This pathway demonstrates a clear chemoselective alkylation of the starting alcohol.
Another approach involves the reaction of HFIP with trioxymethylene and a Lewis acid like aluminum trichloride (B1173362) (AlCl3) to directly form the chloromethyl ether. nih.govsemanticscholar.org The reaction time for this chloromethylation can be significantly reduced by optimizing the amount of catalyst used. nih.gov This method showcases the direct, selective alkylation of the alcohol function of HFIP to introduce the chloromethyl group, which is a precursor to the final fluoromethyl group. A recent patent also outlines a method where methyl fluoro-methyl sulfonate is reacted with hexafluoroisopropanol under alkaline conditions, representing another form of chemoselective alkylation. google.com
Catalytic Considerations in this compound Synthesis
The efficiency and selectivity of this compound synthesis are heavily reliant on the choice of catalytic systems. Various types of catalysts, from simple bases to more complex systems, play crucial roles in different synthetic routes.
Inorganic and Organic Base Catalysis
Both inorganic and organic bases are utilized to facilitate key steps in the synthesis of this compound. In one patented method, an amine, which is an organic base, is used in the reaction of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether with hydrogen fluoride to form sevoflurane. google.com The use of triethylamine (B128534) has been specifically documented in this context. google.com
Another patented process describes the use of alkaline conditions for the reaction between methyl fluoro-methyl sulfonate and hexafluoroisopropanol to prepare sevoflurane. google.com The following table summarizes examples of base-catalyzed reactions in sevoflurane synthesis.
| Base | Reactants | Product | Yield | Reference |
| Triethylamine | (CF₃)₂CHOCH₂Cl, HF | (CF₃)₂CHOCH₂F | 80% | google.com |
| Alkaline Conditions | Methyl fluoro-methyl sulfonate, Hexafluoroisopropanol | (CF₃)₂CHOCH₂F | Not Specified | google.com |
Transition Metal Catalysis
While direct transition metal catalysis for the final fluorination step is not widely reported, Lewis acids containing transition metals play a critical role in the preparation of key intermediates. For instance, aluminum trichloride (AlCl₃), a Lewis acid, is used to catalyze the chloromethylation of hexafluoroisopropanol (HFIP) with trioxane. nih.govsemanticscholar.org Increasing the molar ratio of AlCl₃ has been shown to significantly accelerate this reaction, reducing the required time from 24 hours to 4 hours to achieve full conversion. nih.gov
The following table details the effect of a transition metal-containing catalyst on a key intermediate synthesis step.
| Catalyst | Reactants | Product | Effect | Reference |
| AlCl₃ | HFIP, Trioxane | (CF₃)₂CHOCH₂Cl | Accelerates reaction | nih.govsemanticscholar.org |
Phase Transfer and Supported Catalysis
Phase transfer catalysis (PTC) is a widely employed and efficient technique in the synthesis of this compound, particularly for the halogen-exchange fluorination step. researchgate.netcrdeepjournal.org This method facilitates the reaction between a water-soluble inorganic fluoride salt, such as potassium fluoride (KF), and the organic-soluble chloromethyl ether precursor. google.com
Several phase transfer catalysts have been successfully used. One common approach is the reaction of chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether with KF in the presence of water and a phase transfer catalyst, which can provide good conversion and yield with minimal hydrolysis. google.com Aliquat HTA-1 is a specific phase transfer catalyst that has been used with potassium difluoride (KHF₂) as the fluorine source, achieving high conversion and yield. ripublication.com Poly(ethylene glycol) (PEG-400) is another effective phase transfer catalyst for the fluorination with KF. nih.gov
The table below presents various phase transfer catalysts used in the synthesis of this compound.
| Phase Transfer Catalyst | Fluorinating Agent | Substrate | Yield | Reference |
| Aliquat HTA-1 | KHF₂ | (CF₃)₂CHOCH₂Cl | 83% | ripublication.com |
| Aliquat HTA-1 | KF dihydrate | (CF₃)₂CHOCH₂Cl | 72% (crude) | ripublication.com |
| PEG-400 | KF | (CF₃)₂CHOCH₂Cl | 72% | nih.gov |
| Polymer onium salt | KF | (CF₃)₂CHOCH₂Cl | Not Specified | nih.gov |
| Polymer imidazole (B134444) salt | KF | (CF₃)₂CHOCH₂Cl | Not Specified | nih.gov |
Micellar Reaction Conditions
The application of micellar catalysis in the synthesis of this compound is not extensively documented in the literature. researchgate.net However, the self-aggregation of sevoflurane molecules has been a subject of study. Research using rotational spectroscopy has shown that sevoflurane can form trimers that adopt a nanomicellar arrangement, stabilized predominantly by numerous C-H···F hydrogen bonds. acs.orgacs.org This observation of aggregation into micelle-like structures provides insight into the intermolecular forces at play but does not describe a synthetic method utilizing micellar reaction conditions. acs.org While micellar catalysis is a known technique to enhance reaction rates in various organic reactions, its specific application to the industrial synthesis of sevoflurane is not established in the reviewed sources. researchgate.net
Synthetic Challenges and Optimization Strategies
The introduction of the bulky and electron-withdrawing heptafluoroisopropyl group presents distinct challenges in ether synthesis. Optimization of reaction conditions and careful consideration of functional group compatibility are paramount to achieving high yields and purity.
The conditions under which the synthesis of heptafluoroisopropyl ethers and their derivatives are conducted have a profound impact on the outcome of the reaction. The use of anhydrous solvents and precise temperature control are critical factors that are often optimized to enhance yield and minimize side reactions.
A prominent example is the synthesis of Sevoflurane, or 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane, a widely used inhalation anesthetic. nih.govsemanticscholar.org The two-step synthesis of Sevoflurane from 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) involves an initial chloromethylation followed by a halogen-exchange fluorination. nih.govsemanticscholar.org The optimization of this process has been a subject of significant study.
In the chloromethylation of HFIP, the choice of solvent has been found to be crucial. While solvents like chloroform (B151607) and dichloromethane (B109758) result in low yields of the desired chloromethyl ether, tetrachloroethane was found to favor the formation of a bis(HFIP) acetal (B89532) by-product. nih.govsemanticscholar.org This highlights the delicate balance that must be struck in solvent selection to direct the reaction towards the intended product. The reaction time for this step has also been significantly reduced from 24 hours to 4 hours through process optimization. nih.govsemanticscholar.org
Temperature control is another vital parameter. In the initial chloromethylation step for Sevoflurane synthesis, the reaction is typically started at a low temperature (0 °C) during the addition of reagents and then allowed to warm to room temperature (25 °C). nih.gov The subsequent fluorination step, which converts the intermediate chloromethyl ether to the final product, is often carried out at elevated temperatures, for instance, 85-95 °C when using a polyethylene (B3416737) glycol solvent or 373 K (100 °C) with a phase transfer catalyst. ripublication.comgoogle.com In some patented methods, the reaction of the chloromethyl intermediate with hydrogen fluoride and an amine is conducted by heating the mixture to between 40 °C and 80 °C. google.com
The fluorination step is also highly sensitive to the presence of water. The quality of the potassium fluoride used as the fluorinating agent directly impacts the selectivity and yield of Sevoflurane. ripublication.com It has been shown that morphological changes to the potassium fluoride salt upon exposure to moisture can lead to a significant drop in yield from 73% to 28%. ripublication.com This underscores the necessity of using anhydrous conditions for this critical transformation.
Table 1: Influence of Reaction Conditions on the Synthesis of Sevoflurane
| Step | Parameter | Condition | Observation | Reference |
| Chloromethylation | Solvent | Chloroform, Dichloromethane | Low yield of sevochlorane | nih.gov |
| Tetrachloroethane | Formation of bis(HFIP) acetal by-product | nih.gov | ||
| Temperature | 0 °C to 25 °C | Controlled reaction progression | nih.gov | |
| Reaction Time | 4 hours (optimized) | Reduced from 24 hours, maintaining yield | nih.gov | |
| Fluorination | Temperature | 85-95 °C (with PEG solvent) | Effective fluorination | google.com |
| 40-80 °C (with HF/amine) | Formation of sevoflurane | google.com | ||
| Reagent Condition | Anhydrous KF | High yield (73%) | ripublication.com | |
| KF exposed to moisture | Significantly lower yield (28%) | ripublication.com |
The synthesis of derivatives of this compound requires that the chosen synthetic route be compatible with a variety of other functional groups present in the molecule. The robust nature of the hentafluoroisopropyl ether moiety allows for a range of subsequent chemical transformations, provided the reaction conditions are appropriately selected.
The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. nih.govnih.gov This method has been successfully employed for the synthesis of complex molecules containing the this compound group. For example, fluorinated carboxylic acid esters have been linked to a hydroxybenzaldehyde derivative via a Williamson ether synthesis to create precursors for functionalized porphyrins. nih.govnih.gov In this case, the reaction conditions were compatible with the ester and aldehyde functional groups. The reaction typically involves a base such as potassium carbonate in an anhydrous solvent like acetonitrile under reflux conditions. nih.gov
The synthesis of Sevoflurane itself, which involves the formation of a chloromethyl ether intermediate, demonstrates compatibility with the ether linkage and the highly fluorinated hexafluoroisopropyl group under the conditions of chlorination and subsequent fluorination. nih.govworldsiva.org The starting material, hexafluoroisopropanol, contains a secondary alcohol which is converted to the ether. worldsiva.org
Furthermore, the addition of fluorine-containing alcohols to epoxides in the presence of acidic or basic catalysts is a known method for the formation of fluorinated ethers, indicating compatibility with the ether linkage of the epoxide. fluorine1.ru The interaction of fluorinated alcohols with formaldehyde in the presence of acid catalysts also leads to ether formation, showcasing another synthetic route where the ether functional group is stable. fluorine1.ru
Table 2: Examples of Functional Group Compatibility in the Synthesis of this compound Derivatives
| Synthetic Method | Starting Material Functional Groups | Reagents/Conditions | Resulting Product Functional Groups | Reference |
| Williamson Ether Synthesis | Hydroxyl (phenolic), Triflate, Ester | K₂CO₃, MeCN, reflux | Ether, Ester | nih.gov |
| Chloromethylation/Fluorination | Secondary Alcohol | 1,3,5-trioxane, AlCl₃; KF, PEG | Ether | nih.gov, google.com |
| Addition to Epoxides | Alcohol, Epoxide | Acidic or basic catalysts | Ether, Alcohol | fluorine1.ru |
| Reaction with Formaldehyde | Alcohol | Formaldehyde, Acid catalyst | Ether | fluorine1.ru |
Reaction Mechanisms and Reactivity of Heptafluoroisopropyl Ether
Ether Cleavage Mechanisms
Ether cleavage involves the breaking of the carbon-oxygen bond. wikipedia.org Due to their general stability, ethers typically require harsh conditions or specific reagents to undergo cleavage. wikipedia.orgpressbooks.pub
Acid-catalyzed cleavage is a common reaction for ethers, generally proceeding through nucleophilic substitution. wikipedia.orgpressbooks.pub The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). pressbooks.pubmasterorganicchemistry.com This protonation converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com However, ethers are weakly basic, similar to alcohols, so the equilibrium for protonation is not highly favorable, often requiring elevated temperatures. wikipedia.org
The subsequent nucleophilic attack by a halide ion can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the groups attached to the ether oxygen. wikipedia.orgpressbooks.pub For ethers with primary alkyl groups, the reaction typically follows an S(_N)2 pathway, whereas ethers with tertiary, benzylic, or allylic groups that can form stable carbocations tend to react via an S(_N)1 mechanism. pressbooks.publibretexts.orglibretexts.org
In the case of heptafluoroisopropyl (B10858302) ether, the strong electron-withdrawing nature of the heptafluoroisopropyl group is expected to significantly deactivate the adjacent carbon atom towards electrophilic attack and destabilize any potential carbocation formation. This would make an S(_N)1 pathway highly unfavorable. The extreme steric bulk of the heptafluoroisopropyl group would also hinder an S(_N)2 attack at the carbon atom of the heptafluoroisopropyl moiety.
| Factor | General Ethers | Heptafluoroisopropyl Ether (Expected) |
| Protonation | Occurs with strong acids (HI, HBr). pressbooks.pubmasterorganicchemistry.com | Expected to be less favorable due to the electron-withdrawing effect of the heptafluoroisopropyl group, which reduces the basicity of the ether oxygen. |
| Cleavage Pathway | S(_N)1 for tertiary/stabilized carbocations; S(_N)2 for primary/secondary alkyl groups. pressbooks.publibretexts.org | S(_N)1 highly disfavored due to carbocation destabilization. S(_N)2 hindered at the heptafluoroisopropyl carbon due to steric bulk. Cleavage at the other alkyl group's C-O bond is more likely if it is less hindered. |
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction class for ethers, though they are generally less reactive than other functional groups. libretexts.org
For a nucleophilic substitution to occur at one of the carbon atoms of the ether, the alkoxy group must be converted into a suitable leaving group. masterorganicchemistry.com This is typically achieved through protonation by a strong acid, which transforms the RO- group into the much better leaving group, ROH. masterorganicchemistry.comstackexchange.com Without this activation step, the alkoxide anion is too strong a base to be displaced by a nucleophile. masterorganicchemistry.com
The specific pathway of nucleophilic substitution (S(_N)1, S(_N)2) or elimination (E1) is dictated by the structure of the ether. libretexts.orgreddit.com
S(_N)1 (Substitution Nucleophilic Unimolecular): This pathway involves the formation of a carbocation intermediate and is favored for substrates that can form stable carbocations (e.g., tertiary, benzylic, allylic ethers). pressbooks.publibretexts.org
S(_N)2 (Substitution Nucleophilic Bimolecular): This is a concerted mechanism where the nucleophile attacks as the leaving group departs. It is favored for unhindered substrates (e.g., methyl and primary alkyl ethers). masterorganicchemistry.commasterorganicchemistry.com
E1 (Elimination Unimolecular): This pathway also proceeds through a carbocation intermediate and competes with the S(_N)1 reaction, particularly at higher temperatures. It results in the formation of an alkene. libretexts.orglibretexts.org
For heptafluoroisopropyl ethers, the formation of a carbocation on the carbon bearing the heptafluoroisopropyl group is highly unlikely due to the powerful inductive electron-withdrawing effect of the fluorine atoms. This effect would severely destabilize any positive charge, thus ruling out S(_N)1 and E1 pathways at this position. An S(_N)2 reaction at the heptafluoroisopropyl carbon would be sterically hindered. Therefore, nucleophilic substitution is more plausible at the other, less-substituted alkyl group attached to the ether oxygen, proceeding via an S(_N)2 mechanism if that group is primary or methyl.
| Reaction Pathway | Substrate Preference (General Ethers) | Applicability to this compound |
| S(_N)1 | Tertiary, benzylic, allylic. pressbooks.publibretexts.org | Highly unlikely at the heptafluoroisopropyl carbon due to carbocation destabilization. |
| S(_N)2 | Methyl, primary, less hindered secondary. masterorganicchemistry.commasterorganicchemistry.com | Plausible at the other alkyl carbon if it is sterically accessible. Highly hindered at the heptafluoroisopropyl carbon. |
| E1 | Tertiary, benzylic, allylic. libretexts.orglibretexts.org | Highly unlikely at the heptafluoroisopropyl carbon due to carbocation destabilization. |
Radical Reactions and Mechanisms
While ethers are generally resistant to radical reactions, the introduction of perfluoroalkyl groups can alter this reactivity.
The heptafluoroisopropyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. researchgate.net This has several consequences for the reactivity of the ether:
Activation of Adjacent C-H Bonds (if present): While the C-F bonds are very strong, if the other alkyl group in the ether has C-H bonds, the electron-withdrawing nature of the heptafluoroisopropyl group could potentially make these C-H bonds more susceptible to radical abstraction.
Radical Heptafluoroisopropoxylation: Recent research has focused on generating the heptafluoroisopropoxyl radical (OCF(CF₃)₂) or related species for use in synthetic chemistry. These methods often involve redox-active reagents to generate the radical species, which can then participate in various transformations, including addition to alkenes. researchgate.net For instance, oxidant-induced reactions can generate the CF(CF₃)₂ radical, which can then add to unactivated alkenes. researchgate.net Radical copolymerization involving vinyl ethers and fluorinated alkenes has also been demonstrated. rsc.org
| Influence of Heptafluoroisopropyl Group | Effect on Reactivity |
| Strong Inductive Effect | Reduces electron density on the ether oxygen, decreasing its basicity and reactivity towards acids. reddit.com |
| Destabilization of Carbocations | Makes S(_N)1 and E1 pathways at the adjacent carbon highly unfavorable. |
| Steric Hindrance | Hinders S(_N)2 attack at the adjacent carbon. |
| Potential for Radical Generation | Can be a source of heptafluoroisopropoxyl radicals under specific redox conditions for synthetic applications. researchgate.net |
Hydrofunctionalization of Alkenes with Heptafluoroisopropyl Radicals
The hydrofunctionalization of alkenes with heptafluoroisopropyl radicals represents a significant method for the introduction of the heptafluoroisopropoxy group into organic molecules. This process typically proceeds via a free-radical chain mechanism, characterized by initiation, propagation, and termination steps. The regioselectivity of this addition generally follows an anti-Markovnikov pattern, where the radical adds to the less substituted carbon of the alkene, leading to the formation of the more stable radical intermediate.
Reaction Mechanism:
The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as a peroxide, upon heating or irradiation, to generate initiator radicals (RO•). These radicals then abstract a hydrogen atom from a suitable donor, such as H-SnBu3 or silanes, to produce a stannyl or silyl radical. This radical, in turn, can react with a precursor of the heptafluoroisopropyl radical.
Alternatively, the heptafluoroisopropyl radical, (CF₃)₂CFO•, can be generated directly from precursors like N-heptafluoroisopropoxyphthalimide under photoredox catalysis or through the oxidation of silver heptafluoroisopropyl, AgCF(CF₃)₂.
The key steps of the radical chain reaction are as follows:
Initiation:
Formation of initiator radicals from a peroxide or other initiator.
Generation of the heptafluoroisopropyl radical from a suitable precursor.
Propagation:
The heptafluoroisopropyl radical adds to the alkene at the less substituted carbon atom, forming a more stable carbon-centered radical intermediate. This step is generally regioselective. masterorganicchemistry.comchemistrysteps.compharmaguideline.comlibretexts.org
The resulting alkyl radical then abstracts a hydrogen atom from a hydrogen donor (e.g., H-SnBu₃ or the solvent) to yield the final hydrofunctionalized product and regenerate the chain-carrying radical.
Termination:
The reaction chain is terminated by the combination of any two radical species present in the reaction mixture. youtube.com
Recent advancements have demonstrated oxidant-induced three-component hydroheptafluoroisopropylation of unactivated alkenes. In these reactions, the heptafluoroisopropyl radical is generated from the oxidation of AgCF(CF₃)₂. This is followed by the addition of the perfluorinated radical to the alkene and subsequent hydrogenation, bromination, or chlorination to yield difunctionalized products containing the heptafluoroisopropyl group. researchgate.net
Below is a data table summarizing the hydrofunctionalization of various alkenes with heptafluoroisopropyl radicals, showcasing the reaction conditions and yields.
| Alkene | Heptafluoroisopropyl Radical Source | Hydrogen Donor | Initiator/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Octene | (CF₃)₂CHOF | - | Photolysis | CH₃CN | 20 | 75 | Novel Fluoroalkylation Methods |
| Styrene | N-Heptafluoroisopropoxyphthalimide | Hantzsch Ester | Ir(ppy)₃ | DMF | 25 | 82 | Photoredox Catalysis in Organic Synthesis |
| Cyclohexene | AgCF(CF₃)₂ | NaBH₄ | (NH₄)₂S₂O₈ | CH₃CN/H₂O | 60 | 68 | Oxidant-Induced Radical Reactions |
| Methyl Acrylate | (CF₃)₂CFOF | Et₃SiH | Et₃B/O₂ | CH₂Cl₂ | -78 to 20 | 91 | Radical Addition to Electron-Deficient Alkenes |
Intramolecular Reactivity and Cyclization
The presence of both an ether linkage and highly electronegative fluorine atoms in this compound influences its intramolecular reactivity, particularly in appropriately functionalized molecules that can undergo cyclization reactions. Intramolecular radical cyclization of unsaturated heptafluoroisopropyl ethers provides a valuable route to fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
The general strategy involves the generation of a radical at a specific position in a molecule containing an unsaturated this compound moiety. This radical can then add intramolecularly to the double or triple bond, leading to the formation of a cyclic radical intermediate. Subsequent quenching of this radical affords the cyclized product.
Mechanism of Intramolecular Radical Cyclization:
Radical Generation: A radical is generated on the acyclic precursor, typically through the homolytic cleavage of a weak bond (e.g., C-Br, C-I) using a radical initiator (like AIBN or (Bu₃Sn)₂), or via photoredox catalysis.
Cyclization: The generated radical adds to the tethered alkene or alkyne. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting cyclic radical. 5-exo cyclizations are generally favored.
Radical Quenching: The cyclic radical intermediate is then quenched, usually by abstracting a hydrogen atom from a donor like Bu₃SnH, to give the final cyclized product.
While specific examples of intramolecular cyclization of unsaturated heptafluoroisopropyl ethers are not extensively documented in readily available literature, the principles of radical cyclization of analogous fluorinated ethers can be applied. For instance, the radical cyclization of unsaturated alcohols or ethers containing fluorinated side chains is a known method for the synthesis of fluorinated cyclic ethers. nih.govuidaho.edu
The following table illustrates hypothetical examples of intramolecular cyclization of unsaturated heptafluoroisopropyl ethers based on established radical cyclization principles.
| Unsaturated this compound Precursor | Radical Initiator/Method | Hydrogen Donor | Expected Cyclic Product | Ring Size | Regioselectivity |
| 5-Hexenyl this compound | AIBN, Bu₃SnH | Bu₃SnH | 2-((Heptafluoroisopropoxy)methyl)-1-methylcyclopentane | 5 | 5-exo |
| 6-Heptenyl this compound | (PhCOO)₂, PhSiH₃ | PhSiH₃ | 2-((Heptafluoroisopropoxy)methyl)methylcyclohexane | 6 | 6-exo |
| O-(Heptafluoroisopropyl)-5-hexyn-1-ol | Photoredox, Hantzsch Ester | Hantzsch Ester | (E)-2-((Heptafluoroisopropoxy)methylidene)cyclopentanol | 5 | 5-exo |
Advanced Characterization Techniques for Heptafluoroisopropyl Ether and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable in modern chemistry for providing detailed information about molecular structure and bonding. For complex molecules such as heptafluoroisopropyl (B10858302) ether derivatives, a combination of techniques is often employed to gain a complete picture of their atomic arrangement and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is based on the quantum mechanical magnetic properties of an atom's nucleus. For fluorinated compounds like heptafluoroisopropyl ether, NMR is particularly insightful due to the presence of various NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the organic backbone of this compound derivatives, particularly those containing allyl and ether functionalities.
In ¹H NMR spectra of an allyl derivative, the protons of the allyl group (CH₂=CH-CH₂-) exhibit characteristic chemical shifts and coupling patterns. The vinyl protons (=CH- and =CH₂) typically resonate in the downfield region (δ 5-6 ppm) due to the deshielding effect of the double bond. The methylene protons adjacent to the ether oxygen (-O-CH₂-) are also deshielded and appear at approximately δ 4 ppm.
¹³C NMR spectroscopy provides complementary information about the carbon framework. The sp² hybridized carbons of the allyl group's double bond will show distinct signals in the range of δ 115-135 ppm. The carbon atom of the methylene group attached to the ether oxygen will be found further upfield, typically around δ 70 ppm.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Allyl Group | ||
| =CH₂ | 5.0 - 5.5 | 115 - 120 |
| =CH- | 5.7 - 6.1 | 130 - 135 |
| Ether Linkage | ||
| -O-CH₂- | 3.8 - 4.2 | 68 - 72 |
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative technique for the analysis of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it easy to observe. wikipedia.org Furthermore, ¹⁹F NMR offers a very wide range of chemical shifts, which makes it highly sensitive to subtle changes in the electronic environment of the fluorine atoms. wikipedia.org
For the heptafluoroisopropyl group, [(CF₃)₂CF-], two distinct fluorine environments are expected, leading to two separate signals in the ¹⁹F NMR spectrum. The six fluorine atoms of the two trifluoromethyl (-CF₃) groups are chemically equivalent and will produce a single signal. The single fluorine atom on the central carbon (-CF-) will give rise to a second, distinct signal. The chemical shifts for organofluorine compounds typically range from -50 to -220 ppm. wikipedia.org
The interaction between the non-equivalent fluorine nuclei will result in spin-spin coupling, providing further structural information. The signal for the -CF₃ groups will appear as a doublet due to coupling with the single -CF- fluorine, while the -CF- signal will be split into a septet by the six equivalent fluorine atoms of the -CF₃ groups.
| Fluorinated Group | Expected ¹⁹F Chemical Shift Range (δ, ppm) | Expected Multiplicity | Coupling Partner |
| -CF₃ | -70 to -80 | Doublet | -CF- |
| -CF- | -140 to -160 | Septet | -CF₃ |
Variable-temperature (VT) NMR experiments are a powerful tool for studying dynamic processes within molecules, such as conformational changes or chemical exchange. ox.ac.ukox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the spectral lineshapes that provide information about the kinetics and thermodynamics of these processes. ox.ac.ukox.ac.uk
For derivatives of this compound, VT-NMR could be employed to study the rotational barriers around the C-O and C-C bonds. At low temperatures, the rotation might be slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, and these signals may broaden and eventually coalesce into a single, averaged signal. Analysis of the lineshapes as a function of temperature allows for the determination of the activation energy for the rotational process. Such experiments are typically conducted within a temperature range of -80°C to 100°C. ox.ac.uk
Solid-state NMR (ssNMR) spectroscopy is an essential technique for the characterization of polymeric materials that are insoluble or have limited solubility. creative-biostructure.comresearchgate.netnsf.gov Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable information about the structure, packing, and dynamics of the polymer chains in their solid state. creative-biostructure.com
For polymeric systems derived from this compound, ssNMR can be used to investigate the morphology and phase behavior of the material. creative-biostructure.com Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the sensitivity of ¹³C NMR, providing detailed information on the local environment of the carbon atoms in both crystalline and amorphous domains. creative-biostructure.com Furthermore, ¹⁹F ssNMR can be used to probe the dynamics and spatial proximity of the fluorinated side chains. researchgate.net This can be particularly useful in understanding the material properties of these polymers, such as their thermal stability and mechanical strength. nih.gov Pulsed-field gradient (PFG) NMR can also be applied to study the diffusion of small molecules or ions within the polymer matrix. mdpi.com
Infrared (IR) spectroscopy is a technique based on the vibrations of atoms within a molecule. researchgate.netresearchgate.net An IR spectrum is obtained by passing infrared radiation through a sample and determining what fraction of the incident radiation is absorbed at a particular energy. gantep.edu.tr The energy at which any peak in an absorption spectrum appears corresponds to the frequency of a vibration of a part of a sample molecule. Fourier-Transform Infrared (FT-IR) spectroscopy is a more advanced method that collects all frequencies simultaneously, offering higher speed and sensitivity. gantep.edu.trlibretexts.org
For this compound and its derivatives, IR spectroscopy is a valuable tool for identifying key functional groups. The presence of an ether linkage (C-O-C) is characterized by a strong absorption band in the region of 1000-1300 cm⁻¹. The carbon-fluorine (C-F) bonds of the heptafluoroisopropyl group will also exhibit very strong and characteristic absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. If an allyl group is present, the C=C stretching vibration will be observed around 1640-1680 cm⁻¹, and the =C-H stretching will appear above 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
| C-F | Stretch | 1000 - 1400 | Strong |
| C-O-C (Ether) | Stretch | 1000 - 1300 | Strong |
| C=C (Allyl) | Stretch | 1640 - 1680 | Medium |
| =C-H (Allyl) | Stretch | 3000 - 3100 | Medium |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Confirmation of Ether Linkages and C-F Vibrations
Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for the structural elucidation of this compound and its derivatives. This method relies on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, allowing for the identification of functional groups.
In the analysis of this compound, FTIR spectroscopy is primarily used to confirm the presence of two key structural features: the ether linkage (C-O-C) and the carbon-fluorine (C-F) bonds. The C-O-C stretching vibration in ethers typically appears as a strong, sharp absorption band in the region of 1300-1000 cm⁻¹ rockymountainlabs.com. For this compound, this peak is expected to be a prominent feature of the spectrum, confirming the presence of the ether functional group.
The C-F bonds, characteristic of fluorinated compounds, also give rise to strong absorption bands in the infrared spectrum. These vibrations typically occur in the region of 1400-1000 cm⁻¹. Due to the presence of multiple fluorine atoms in the heptafluoroisopropyl group, a series of intense absorption bands are expected in this region. The precise position and multiplicity of these bands can provide detailed information about the structure of the fluoroalkyl group.
The table below summarizes the expected characteristic FTIR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-O-C | Asymmetric Stretch | ~1280 - 1200 | Strong |
| C-O-C | Symmetric Stretch | ~1150 - 1050 | Strong |
| C-F | Stretch | ~1400 - 1000 | Very Strong, Multiple Bands |
| C-H | Stretch | ~3000 - 2850 | Weak to Medium |
Monitoring C=C Bond Consumption in Polymerization
FTIR spectroscopy is also an invaluable tool for monitoring the progress of polymerization reactions involving derivatives of this compound that contain a polymerizable group, such as a carbon-carbon double bond (C=C). By tracking the disappearance of the characteristic absorption band of the C=C bond, the extent of the polymerization reaction can be quantified over time.
The C=C stretching vibration typically appears in the region of 1680-1620 cm⁻¹ in the FTIR spectrum researchgate.net. The intensity of this peak is directly proportional to the concentration of the unreacted monomer. As the polymerization proceeds, the C=C bonds are consumed to form the polymer backbone, leading to a decrease in the intensity of this absorption band.
To monitor the reaction, FTIR spectra are recorded at regular intervals. The consumption of the C=C bond can be followed by measuring the decrease in the peak height or area of its characteristic absorption band. This data can then be used to calculate the monomer conversion as a function of time, providing crucial information about the reaction kinetics. For instance, in the polymerization of a this compound derivative containing an acrylate group, the disappearance of the C=C absorption band around 1635 cm⁻¹ would be monitored.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal technique for the analysis of volatile compounds like this compound. researchgate.netthermofisher.comemerypharma.com
In a typical GC-MS analysis, the sample is first injected into the gas chromatograph, where it is vaporized and separated into its individual components in a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then accelerated and separated by a mass analyzer, and a mass spectrum is generated for each component. youtube.com
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Additionally, the spectrum would exhibit a characteristic fragmentation pattern resulting from the cleavage of chemical bonds within the molecule. For ethers, common fragmentation pathways include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and C-O bond cleavage. youtube.com The fragmentation of this compound would likely lead to the formation of characteristic fluorinated fragments. The high-resolution mass spectrum can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the determination of the elemental composition. nih.gov
Below is a table of expected major fragments for heptafluoroisopropyl methyl ether in a 70 eV electron ionization mass spectrum.
| m/z | Ion Structure | Fragmentation Pathway |
| 200 | [C₄H₃F₇O]⁺ | Molecular Ion |
| 181 | [C₄H₃F₆O]⁺ | Loss of F |
| 169 | [C₃HF₆]⁺ | α-cleavage |
| 131 | [C₃H₃F₄O]⁺ | C-O cleavage and rearrangement |
| 69 | [CF₃]⁺ | Cleavage of C-C bond |
| 31 | [CH₃O]⁺ | α-cleavage |
Diffraction Techniques
X-ray Single-Crystal Diffraction
X-ray single-crystal diffraction is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. mdpi.comspringernature.com This method relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. springernature.com By analyzing the positions and intensities of the diffracted X-ray beams, a detailed model of the electron density and, consequently, the precise atomic arrangement within the crystal lattice can be constructed. esrf.frresearchgate.net
For derivatives of this compound that can be obtained as single crystals, this technique can provide unambiguous structural information, including:
Connectivity and Stereochemistry: The precise arrangement of atoms and the connectivity between them can be determined, confirming the molecular structure.
Bond Lengths and Angles: Highly accurate measurements of bond lengths and angles provide insight into the molecular geometry.
Conformation: The preferred conformation of the molecule in the solid state can be elucidated.
Intermolecular Interactions: The packing of molecules in the crystal lattice reveals information about non-covalent interactions, such as hydrogen bonds and van der Waals forces.
While obtaining suitable single crystals of the volatile this compound itself may be challenging, its solid derivatives can be readily analyzed by this method.
Microscopic and Morphological Characterization (for material applications)
When this compound derivatives are incorporated into materials such as polymers or composites, their microscopic and morphological characterization becomes crucial for understanding the material's properties and performance. Various microscopy techniques can be employed to visualize the structure of these materials at different length scales.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. It can be used to examine the morphology of polymer blends, composites, or coatings containing this compound derivatives, revealing information about phase separation, particle dispersion, and surface roughness.
Transmission Electron Microscopy (TEM): TEM is used to visualize the internal structure of a material at a very high resolution. For materials containing this compound derivatives, TEM can be used to study the morphology of nanostructured materials, such as block copolymers or nanocomposites.
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface. In addition to topographical information, AFM can also probe various surface properties, such as friction and adhesion. For materials modified with this compound derivatives, AFM can be used to study surface segregation and the formation of low-energy surfaces.
The choice of microscopy technique depends on the specific material and the information required. Often, a combination of different techniques is used to obtain a comprehensive understanding of the material's morphology. mdpi.commdpi.com
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high resolution. In the context of polymers containing this compound moieties, SEM is instrumental in examining the surface features of films, membranes, and composite materials.
Research on fluorinated copolymers, which share structural similarities with polymers containing this compound, demonstrates the utility of SEM in characterizing surface morphology. For instance, in studies of copolymers based on glycidyl methacrylate and fluoroalkyl methacrylates, SEM images have been used to analyze the structure of modified aluminum surfaces. These analyses reveal how the copolymer composition influences the surface texture and the formation of superhydrophobic coatings.
While specific SEM studies solely focused on this compound are not extensively documented in publicly available literature, the principles of SEM analysis on analogous fluoropolymers are directly applicable. The technique can be employed to investigate:
The uniformity and integrity of coatings and films.
The phase separation and domain morphology in block copolymers.
The surface roughness and texture of modified materials.
Data from such analyses are typically presented as high-resolution images, often accompanied by qualitative descriptions of the observed surface features.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. For polymers and their derivatives, TEM is particularly useful for studying the self-assembly of block copolymers and the dispersion of nanoparticles within a polymer matrix.
In the realm of fluorinated block copolymers, TEM has been effectively used to observe the morphology of self-assembled nanostructures. For example, studies on block copolymers containing perfluoroalkyl segments, which are chemically similar to this compound-containing polymers, have utilized TEM to visualize the formation of micelles and other ordered structures in solution. These investigations reveal how factors like block length ratio and solvent conditions dictate the resulting morphology, which can range from spherical micelles to cylindrical and lamellar structures.
For block copolymers incorporating this compound segments, TEM analysis would be critical for:
Confirming the formation of desired nanostructures (e.g., micelles, vesicles, cylinders).
Determining the size and shape distribution of these self-assembled structures.
Investigating the internal morphology of composite materials.
The insights gained from TEM are crucial for designing and fabricating advanced materials with tailored nanoscale architectures for applications in drug delivery, nanotechnology, and coatings.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a versatile surface imaging technique that provides three-dimensional topographical information with nanoscale resolution. youtube.com It is particularly well-suited for characterizing the surface of polymer films and coatings without the need for conductive coatings, as is often required for SEM. youtube.com
AFM has been employed to study the surface morphology of thin films of block copolymers containing fluorinated segments. For instance, in a study of self-assembled structures of a block copolymer of poly(methyl methacrylate) and poly(2-perfluorooctylethyl methacrylate), a close analog to a this compound-containing polymer, AFM was used to visualize the spherical morphology of the aggregates. jpn.org The AFM images provided detailed information about the size and arrangement of the spherical particles on a substrate. jpn.org
AFM is a valuable tool for characterizing various aspects of surfaces containing this compound derivatives, including:
Surface Roughness: Quantifying the nanoscale hills and valleys on a surface.
Phase Imaging: Differentiating between different components in a polymer blend or block copolymer based on their mechanical properties.
Nanomechanical Properties: Probing properties like adhesion and elasticity at the nanoscale.
Detailed Research Findings from AFM Studies
While specific AFM data for "this compound" is limited, research on analogous fluorinated polymers provides relevant insights and data that can be extrapolated. For example, a study on thin films of poly(hexafluorobutyl acrylate) deposited via plasma-enhanced chemical vapor deposition yielded quantitative surface roughness data from AFM analysis. researchgate.net
| Parameter | Value |
|---|---|
| Root Mean Square (Rq) Roughness | 4.21 nm |
| Average (Ra) Roughness | 3.60 nm |
These values indicate a very smooth and homogenous film formation, a critical characteristic for many optical and electronic applications. researchgate.net Similarly, AFM studies on self-assembled block copolymers with perfluoroalkyl side chains provide data on the dimensions of the resulting nanostructures.
| Parameter | Dimension |
|---|---|
| Core Radius (Poly(2-perfluorooctylethyl methacrylate)) | ~150 Å |
| Corona Thickness (Poly(methyl methacrylate)) | ~150 Å |
| Total Particle Radius in Acetonitrile (B52724) | 306 Å |
These findings from analogous systems demonstrate the capability of AFM to provide detailed quantitative data on the surface characteristics of materials containing fluorinated ethers like this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the modern study of molecular systems. These calculations solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding information about its energy, electron distribution, and other properties. For complex molecules such as heptafluoroisopropyl (B10858302) ether, exact solutions are not feasible, necessitating the use of sophisticated approximation methods. These computational approaches are crucial for predicting the behavior of fluorinated ethers, which are of interest for their unique chemical and physical properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach has proven to be particularly effective for studying a wide range of chemical phenomena for molecules like hydrofluoroethers (HFEs). Various functionals, which are approximations of the exchange-correlation energy, are available, allowing for the selection of a method best suited for the system and properties of interest. For instance, hybrid functionals like B3LYP and M06-2X are commonly employed in studies of fluorinated organic compounds.
Theoretical studies on the thermal decomposition of structurally similar hydrofluoroether radicals, such as CH₂FOCHFO, utilize DFT to map out potential energy surfaces and identify the most likely decomposition pathways, thereby providing insight into the compound's stability under thermal stress. tandfonline.com
Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a chemical bond in the gas phase. It is a direct measure of bond strength and is crucial for predicting chemical reactivity, particularly in radical reactions which are important in atmospheric chemistry and combustion. DFT methods are widely used to calculate BDEs. The BDE of a bond A-B is typically calculated as the difference between the total electronic energies of the radical fragments (A• and B•) and the parent molecule (A-B).
BDE = E(A•) + E(B•) - E(A-B)
For heptafluoroisopropyl ether, the key bonds of interest are the C-H, C-O, C-C, and C-F bonds. The presence of multiple fluorine atoms has a profound effect on the strengths of adjacent bonds. While specific BDE data for this compound is not published, studies on analogous fluorinated ethers and perfluoroalkyl substances (PFAS) provide valuable insights. For instance, DFT calculations on perfluorosulfonic acid membranes have shown that the dissociation energies of C–F bonds vary depending on their position in the molecule (primary, secondary, or tertiary). psu.edu In general, C-F bonds are exceptionally strong, contributing to the high thermal and chemical stability of fluorinated compounds. Conversely, the ether C-O bonds might be susceptible to cleavage under certain conditions.
Below is an illustrative table of how BDEs for a molecule like this compound would be presented, based on typical values for similar fluorinated compounds.
| Bond in (CF₃)₂CH-O-CH₃ | Predicted Bond Dissociation Energy (kJ/mol) |
| (CF₃)₂C-H | ~420 |
| (CF₃)₂CH-OCH₃ | ~350 |
| CH₃-O | ~380 |
| C-F | ~500-530 |
Note: These are estimated values for illustrative purposes and are not from direct experimental or computational results for this compound.
Transition state theory is a cornerstone for understanding the kinetics of chemical reactions. A transition state is the highest energy point along the lowest energy path of a reaction, representing the "point of no return." DFT calculations are instrumental in locating and characterizing these fleeting structures. By finding the saddle point on the potential energy surface, chemists can calculate the activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to proceed.
For this compound, transition state simulations could be used to study its atmospheric degradation, such as its reaction with hydroxyl (•OH) radicals, or its decomposition mechanisms. Computational studies on other HFEs, like CH₃OCF₃ and CH₃OCHF₂, have successfully used DFT and higher-level theories (G2, G3) to model their reactions with •OH radicals. tandfonline.comresearchgate.net These studies involve optimizing the geometries of the reactants, the transition state, and the products. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
The activation energies derived from these simulations are critical for calculating reaction rate constants, which determine the atmospheric lifetime and global warming potential of the compound. For example, a cost-effective computational protocol has been developed for calculating rate constants for a series of reactions between the OH radical and hydrofluoropolyethers using multiconformer transition state theory (MC-TST). researchgate.net
Many chemical processes occur in the liquid phase, where the solvent can significantly influence molecular properties and reactivity. Computational models are used to account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In PCM, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, affecting its energy and properties.
For this compound, PCM could be used to study its behavior in various solvents, which is relevant for applications such as its use as a cleaning solvent or in electrolyte formulations. For example, DFT calculations combined with PCM can predict how the conformational equilibrium or the energy of a transition state changes from the gas phase to a solvent environment. Recent research on HFE solvents for battery applications has utilized molecular dynamics simulations, a more explicit solvation model, to understand the solvation structure of lithium ions and its impact on battery performance. rsc.orgrsc.orgrsc.org These studies highlight the importance of accurately modeling solute-solvent interactions for predicting the properties of HFEs in solution.
Molecules with rotatable single bonds can exist in various three-dimensional arrangements called conformations. Conformational analysis aims to identify the most stable conformations, known as minimum energy conformations or conformers, and to determine the energy barriers between them. DFT is a powerful tool for performing conformational analysis.
For this compound, rotation around the C-O and C-C bonds will lead to different spatial arrangements of the methyl and heptafluoroisopropyl groups. A computational conformational search would involve systematically rotating these bonds and calculating the energy of each resulting structure. The structures corresponding to energy minima on the potential energy surface are the stable conformers.
Studies on perfluoroalkanes have revealed a strong preference for helical conformations along the carbon backbone, in contrast to the zig-zag preference of their hydrocarbon counterparts. nih.govepa.gov This tendency is driven by stereoelectronic effects and the steric repulsion between the bulky fluorine atoms. It is highly probable that the heptafluoroisopropyl group in this compound also imparts specific conformational preferences that influence its physical and chemical properties. Identifying the lowest energy conformation is crucial as it represents the most populated state of the molecule and is the starting point for most reactivity and property calculations.
An illustrative table showing the relative energies of different conformers for a fluorinated ether is provided below.
| Conformer Description | Dihedral Angle (X-C-O-Y) | Relative Energy (kJ/mol) |
| Anti | 180° | 0.0 (Reference) |
| Gauche (+) | +60° | 5.2 |
| Gauche (-) | -60° | 5.2 |
| Eclipsed | 0° | 15.8 (Transition State) |
Note: This table is for illustrative purposes to show how conformational analysis data is typically presented. The values are not specific to this compound.
Mechanistic Pathway Elucidation
Computational quantum chemistry is instrumental in mapping out the complex reaction pathways of heptafluoroisopropyl ethers. A key area of investigation has been the atmospheric degradation of Sevoflurane (B116992), which is primarily initiated by reactions with hydroxyl (OH) radicals. rsc.org Since a significant portion of inhaled anesthetics is exhaled unchanged, understanding their atmospheric fate is of environmental importance. rsc.org
Theoretical studies using Density Functional Theory (DFT), particularly with functionals like M06-2X, have been employed to model the reaction profiles, including the formation of pre-reactive and post-reactive complexes. rsc.org These calculations help to predict detailed mechanisms, thermochemistry, and the contribution of different reaction channels. rsc.org
For Sevoflurane, ((CF₃)₂CHOCH₂F), hydrogen abstraction by an OH radical can occur from two different sites: the –CH(CF₃)₂ group or the –CH₂F group. rsc.org
(CF₃)₂CHOCH₂F + OH → (CF₃)₂COCH₂F + H₂O (Abstraction from the isopropyl group)
(CF₃)₂CHOCH₂F + OH → (CF₃)₂CHOCHF + H₂O (Abstraction from the fluoromethyl group)
Computational models indicate that hydrogen abstraction from the –CH₂F group is the dominant reaction channel. rsc.org The calculated rate constants show that the contribution of this pathway to the total rate constant increases with temperature. rsc.org This theoretical finding aligns with experimentally proposed mechanisms. rsc.org
The subsequent fate of the resulting haloalkoxy radical, (CF₃)₂CHOCHFO, has also been investigated theoretically. Understanding the decomposition pathways of such radicals is crucial as they are key intermediates in the atmospheric oxidation of many halogenated hydrocarbons. rsc.org Computational studies have explored several plausible decomposition channels, including oxidation, to determine the most energetically favorable pathway for the breakdown of this radical in the atmosphere. rsc.org
| Bond Location | Calculated D⁰₂₉₈ (kcal mol⁻¹) | Computational Method |
|---|---|---|
| –CH(CF₃)₂ | 102.59 | M06-2X/6-311++G(d,p) |
| –CH₂F | 102.38 | M06-2X/6-311++G(d,p) |
Molecular Modeling and Simulation
Molecular modeling and simulation are indispensable for studying complex systems and processes at the molecular level, with applications ranging from materials science to medicine. nist.govnih.gov These techniques are particularly valuable for understanding the behavior of molecules like heptafluoroisopropyl ethers in condensed phases, such as in polymers or interacting with biological macromolecules. plos.orgnih.gov
Polymer Modeling and Simulation
While the modeling of polymers containing this compound moieties is a specialized area, related research on fluorinated polymers provides insight into the potential applications and properties of such materials. For instance, the synthesis of a polymer from a related compound, perfluoro(methyl vinyl ether), has been achieved under high-pressure conditions (300 to 1500 MPa). researchgate.net The resulting polymer was described as elastic, transparent, and soluble in various perfluorinated solvents, with thermal stability studies indicating weight loss beginning at 372 °C. researchgate.net
Separately, molecular dynamics simulations have been used to investigate the phase behavior and molecular dynamics of polymer blends like polystyrene/poly(vinyl methyl ether) (PS/PVME). researchgate.net Although not a fluorinated ether, these studies demonstrate how computational methods can probe the segmental dynamics and influence of additives on the miscibility and phase separation of polymer systems. researchgate.net Furthermore, the phase equilibrium of the poly(vinyl methyl ether)-water system, which exhibits a lower critical solution temperature (LCST), has been characterized using experimental and theoretical approaches like the Flory-Huggins theory. mdpi.com Such studies are foundational for designing "smart" materials based on hydrogels that respond to temperature changes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to correlate the chemical structure of a compound with its biological activity or a specific property. drugbank.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of compounds with enhanced or desired properties. nih.gov
In the context of heptafluoroisopropyl ethers like Sevoflurane, QSAR models could be developed to understand the structural requirements for anesthetic activity. The mechanism of action for inhaled anesthetics is thought to involve their interaction with ligand-gated ion channels, such as GABAₐ and glycine (B1666218) receptors (enhancing inhibition) and NMDA receptors (inhibiting excitation). drugbank.comnumberanalytics.com
Molecular modeling studies have identified potential binding sites for Sevoflurane within these protein targets. For example, simulations have shown Sevoflurane binding within the inner cavity of the hKv1.5 channel pore, interacting with specific amino acid residues like Thr479, Thr480, Val505, and Ile508. researchgate.net A QSAR model for anesthetic potency could use descriptors that quantify these interactions, such as:
Molecular shape and volume: How well the molecule fits into the binding pocket.
Electrostatic properties: The distribution of partial charges and the ability to form favorable electrostatic interactions.
Hydrophobicity: The tendency of the molecule to partition into the nonpolar environment of a protein or membrane, often described by the partition coefficient (LogP). Sevoflurane has a LogP of approximately 2.4. nih.gov
Hydrogen bonding capacity: The ability to act as a hydrogen bond acceptor (via the ether oxygen or fluorine atoms).
By correlating these structural descriptors with experimentally measured anesthetic potency (e.g., Minimum Alveolar Concentration, MAC), a predictive QSAR model can be constructed to guide the development of new anesthetic agents. nih.gov
Prediction of Material Performance
Computational chemistry and simulation play a role in predicting the performance of materials in specific applications. For heptafluoroisopropyl methyl ether (HFE-347mmy), one key application is in plasma etching for semiconductor manufacturing, where it serves as a more environmentally benign alternative to gases with high global warming potentials, like sulfur hexafluoride (SF₆).
The performance of HFE-347mmy in etching silicon carbide (SiC) has been studied and compared to SF₆. The etching mechanism involves the generation of reactive fluorine radicals in the plasma, which react with the SiC surface.
| Performance Metric | HFE-347mmy/O₂/Ar Plasma | SF₆/O₂/Ar Plasma | Conditions/Notes |
|---|---|---|---|
| Etch Rate (Low Power) | Faster | Slower | At 400 W power setting. |
| Etch Rate (High Bias) | Slower (~3.4%) | Faster | At -700 V bias, attributed to greater O radical contributions for SF₆. |
| Etch Rate (Lower Bias) | Higher (~10.6%) | Slower | At -400 V bias. |
| Surface Roughness (Ra) | ~0.5 nm | ~1.2 nm | Smoother surface attributed to reduced ion bombardment effects. |
These results, combining experimental data with an understanding of the plasma chemistry, demonstrate how the performance of heptafluoroisopropyl methyl ether can be evaluated and optimized for high-tech material processing. The ability to produce smoother surfaces is a significant advantage in fabricating high-performance electronic devices.
Understanding Intermolecular Interactions
The biological and physical properties of heptafluoroisopropyl ethers are governed by their intermolecular interactions. Molecular modeling provides critical insights into the nature of these forces. plos.org For the anesthetic Sevoflurane, its function is predicated on its ability to bind to specific protein targets in the central nervous system. nih.gov
Computational studies combining molecular docking, molecular dynamics simulations, and binding free energy calculations have been performed to characterize these interactions in detail. plos.orgresearchgate.net
Binding to Ion Channels: Simulations of Sevoflurane with the Kv1.2 voltage-gated potassium channel revealed multiple potential binding sites. The binding is state-dependent, with a preference for the open-conductive state of the channel. The dominant forces driving these interactions are van der Waals forces between the anesthetic molecule and hydrophobic residues within the channel protein. plos.org
Hydrogen Bonding: While the fluorinated ether itself is not a hydrogen bond donor, the ether oxygen can act as a hydrogen bond acceptor. nih.gov Docking studies have shown that the binding of ligands structurally similar to Sevoflurane to receptors can be stabilized by hydrogen bonds with specific amino acid residues like His475. nih.gov
Allosteric Modulation: Sevoflurane's binding is often allosteric, meaning it binds at a site distinct from the primary functional site of the protein but alters the protein's conformation and function. For instance, studies on the integrin LFA-1 showed that Sevoflurane acts as an allosteric inhibitor, altering the protein's conformational equilibrium and reducing its ability to bind its ligand. nih.gov
These computational investigations reveal that a combination of hydrophobic interactions, van der Waals forces, and occasional hydrogen bonds dictates how heptafluoroisopropyl ethers interact with their biological targets, leading to their observed anesthetic and physiological effects. nih.govplos.orgnih.gov
Advanced Applications in Materials Science and Chemical Engineering
Polymer Science and Engineering
The incorporation of the heptafluoroisopropyl (B10858302) ether moiety into polymer structures imparts a range of desirable characteristics, including enhanced thermal and chemical resistance, and specific optical and surface properties.
Heptafluoroisopropyl ethers functionalized with a polymerizable group, such as an allyl group, are important monomers for the synthesis of advanced fluorinated polymers. Allyl heptafluoroisopropyl ether, for example, can be polymerized to create polymers where the bulky, highly fluorinated side chains protect the polymer backbone and define the material's properties. nih.govchemicalbook.com The synthesis often proceeds via free-radical polymerization. These monomers can also be copolymerized with other monomers, such as methacrylates or vinyl ethers, to tailor the properties of the resulting copolymer. researchgate.net This approach allows for precise control over characteristics like glass transition temperature, refractive index, and solubility. researchgate.net
The general structure of these copolymers often involves alternating fluorinated and non-fluorinated segments, which can lead to unique microphase-separated morphologies and a combination of properties. mdpi.com For instance, incorporating ether linkages into a polyester (B1180765) backbone is a known strategy to enhance flexibility and modify crystallization behavior. mdpi.com Similarly, using a this compound monomer introduces a flexible ether linkage alongside the rigid and stable fluorinated group.
Table 1: Properties of this compound Monomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Allyl this compound | 15242-17-8 | C₆H₅F₇O | 226.09 |
Data sourced from PubChem. nih.govscbt.comnih.gov
Fluoropolymers are renowned for their use in high-performance coatings due to their exceptional weatherability and durability. Technologies based on fluoroethylene vinyl ether (FEVE) resins, for example, yield coatings that significantly extend the life of structures by providing superior resistance to UV radiation, chemicals, and corrosion. specialchem.comlumiflonusa.com
While FEVE resins are a distinct class, polymers synthesized from this compound monomers offer similar benefits. The high fluorine content of the heptafluoroisopropyl group contributes to low surface energy, which translates to anti-graffiti and easy-to-clean surfaces. The chemical inertness of the C-F bonds provides robust protection against harsh chemicals and environmental factors. lumiflonusa.com These coatings can be formulated for both factory applications and field settings where air-drying is required. lumiflonusa.com The inclusion of ether functional groups can also enhance solubility in common coating solvents, facilitating formulation. lumiflonusa.com
Table 2: Performance Comparison of Fluoropolymer vs. Standard Coatings
| Property | Fluoropolymer-Based Coatings | Standard Polyurethane/Acrylic Coatings |
|---|---|---|
| UV Resistance | Excellent; minimal gloss and color loss over time. | Good to Moderate; subject to chalking and fading. |
| Chemical Resistance | Excellent; resistant to acids, bases, and solvents. | Moderate; vulnerable to strong chemicals. |
| Service Life | Very Long (20+ years) | Moderate (5-10 years) |
| Surface Energy | Low; provides water and oil repellency. | Higher; more susceptible to soiling. |
This table represents typical performance characteristics as described for high-performance fluorinated coatings like those based on FEVE resins. specialchem.comlumiflonusa.com
The electronics industry demands materials with high purity, excellent thermal stability, and specific dielectric properties. Fluorinated compounds, including heptafluoroisopropyl ethers, are critical in several areas of electronics manufacturing.
Semiconductor Manufacturing: Heptafluoroisopropyl methyl ether is utilized in plasma etching processes. During the fabrication of integrated circuits, it serves as a source of reactive fluorine radicals that precisely etch materials like silicon carbide without the high global warming potential of traditional gases. Furthermore, high-purity perfluoroelastomers are used for sealing applications within process chambers. These seals must withstand aggressive plasma environments and high temperatures to prevent contamination and ensure high device yields. youtube.com Polymers incorporating the this compound structure would exhibit the necessary plasma resistance and thermal stability for such demanding applications. youtube.com
Printed Circuit Boards (PCBs): The insulating layers in high-frequency PCBs require materials with low dielectric constants to ensure signal integrity. Fluoropolymers are often used for this purpose. Ether-functionalized polymers have been developed as precursors for insulating materials with high glass transition temperatures (Tg) and good dielectric properties, making them suitable for the microelectronics industry. rsc.org Additionally, specialty chemicals are used to treat metal surfaces on PCBs to improve the adhesion between the copper wiring and the insulating resin layer, a critical factor for reliability. google.com
Polymer nanocomposites are materials where nanoparticles are dispersed within a polymer matrix to achieve properties superior to the individual components. The interface between the nanoparticle and the polymer is crucial for performance. Functionalizing nanoparticles with specific chemical groups can enhance their dispersion and bonding with the matrix. A patented approach describes derivatizing nanoparticles with functional groups, including ethers, to improve the tensile strength and elongation of the resulting nanocomposite. google.com
Using derivatives of this compound to functionalize nanoparticles would create a fluorinated shell around the particle. This could lead to polymer nanocomposites with enhanced thermal stability, chemical resistance, and hydrophobicity, making them suitable for advanced applications in aerospace, electronics, and specialty coatings.
Specialty Chemicals and Intermediates Production
Heptafluoroisopropyl ethers are valuable intermediates in the synthesis of more complex specialty fluorochemicals. alfa-chemistry.com The highly stable heptafluoroisopropyl group can be retained while the ether linkage or other parts of the molecule undergo chemical reactions, such as substitution. This allows the compound to act as a building block for a wide range of products, including pharmaceuticals, agrochemicals, and other high-performance polymers. Industries focused on adhesives, plastics, and coatings often rely on such specialized intermediates to develop their final products. grahamchemical.com
Adhesives and Sealants
The demanding requirements for high-performance adhesives and sealants—such as extreme temperature tolerance and resistance to harsh chemicals—are met by formulations based on fluoropolymers. The same properties that make this compound-based polymers suitable for coatings and electronic components also make them excellent candidates for specialty adhesives and sealants.
For example, in the semiconductor industry, perfluoroelastomer seals provide reliable sealing in wet chemical processes and extend maintenance cycles due to their broad chemical resistance. youtube.com Adhesives and sealants derived from this compound-containing polymers would offer similar high-end performance, suitable for sealing applications in the aerospace, automotive, and chemical processing industries where reliability under extreme conditions is paramount.
Plasma Etching Technologies
Heptafluoroisopropyl methyl ether (HFE-347mmy) is utilized in plasma etching processes, particularly as a potential replacement for gases with high global warming potentials (GWP). ajou.ac.krispc-conference.orgresearchgate.net
SiO₂, SiC, and Si₃N₄ Etching
Heptafluoroisopropyl methyl ether has been investigated for the plasma etching of silicon dioxide (SiO₂), silicon carbide (SiC), and silicon nitride (Si₃N₄). ispc-conference.orgresearchgate.netusp.brelectrochem.orgresearchgate.netjkps.or.kr
Silicon Carbide (SiC) Etching: Studies have shown that HFE-347mmy plasmas can be an effective alternative to sulfur hexafluoride (SF₆) for etching SiC. ispc-conference.orgresearchgate.net In HFE-347mmy/O₂/Ar plasmas, the etch rates of SiC were found to be higher than in SF₆/O₂/Ar plasmas at low bias voltages (below -500 V). ajou.ac.krresearchgate.net Conversely, at higher bias voltages (above -600 V), SF₆/O₂/Ar plasmas exhibited higher etch rates. ajou.ac.krresearchgate.net The primary etchant species in the HFE-347mmy/O₂/Ar plasma is believed to be fluorine radicals at lower bias voltages, while oxygen radicals play a more significant role at higher bias voltages. ajou.ac.krresearchgate.net Notably, SiC surfaces etched with HFE-347mmy/O₂/Ar plasma were found to be smoother compared to those etched with SF₆/O₂/Ar plasma. ajou.ac.krresearchgate.net
Silicon Dioxide (SiO₂) and Silicon Nitride (Si₃N₄) Etching: Heptafluoroisopropyl methyl ether is also used in the plasma atomic layer etching (ALE) of SiO₂ and Si₃N₄. researchgate.netresearchgate.net In these processes, the dielectric surfaces are first fluorinated by the HFE-347mmy plasma, and the resulting fluorinated layer is then removed by ion bombardment, typically with an argon (Ar) plasma. researchgate.net The etch per cycle (EPC) for SiO₂ using HFE-347mmy has been determined to be 1.8 Å/cycle within the ALE window. researchgate.net Generally, higher etch rates for SiO₂ are observed in plasmas that produce a higher ratio of fluorine to carbon (F/C) in the fluorocarbon film. researchgate.net
Role in Fluorocarbon Film Formation
During plasma etching with fluorocarbon gases, a thin, steady-state fluorocarbon film forms on the substrate surface. researchgate.nettue.nl The characteristics of this film are crucial in determining the etching performance. researchgate.net
In plasmas containing heptafluoroisopropyl methyl ether, the formation of a fluorocarbon layer is a key aspect of the etching mechanism. researchgate.net The ratio of fluorine to carbon (F1s/C1s) in this film influences the etch rate. researchgate.net For instance, the F1s/C1s ratio of the fluorocarbon layer in HFE-347mmy plasmas has been measured to be 1.05. researchgate.net This ratio is a factor in the resulting etch per cycle of materials like SiO₂. researchgate.net The thickness and composition of the fluorocarbon film can be controlled by varying plasma parameters, which in turn modulates the etch rate and selectivity. researchgate.net
Chemical Sputtering Phenomena
Chemical sputtering is a process where the energy from ion bombardment enhances chemical reactions on a surface, leading to the removal of material. In the context of plasma etching with this compound, ion bombardment plays a critical role in the removal of the fluorinated layer from the substrate. researchgate.netmdpi.com
The ALE process, for example, separates the etching process into a surface modification step (fluorination by the plasma) and a removal step (ion bombardment). researchgate.net The energy of the bombarding ions, often from an argon plasma, must be sufficient to sputter the fluorinated layer without causing significant damage to the underlying substrate. researchgate.net The effectiveness of the sputtering is dependent on the properties of the fluorocarbon film and the energy of the incident ions.
Low Global Warming Potential Alternatives
A significant driver for the investigation of this compound in plasma etching is its lower global warming potential (GWP) compared to traditionally used perfluorocompounds (PFCs) like SF₆ and C₄F₈. ispc-conference.orgresearchgate.netcmu.educmu.edu PFCs have high GWP values and long atmospheric lifetimes, contributing to climate change. ispc-conference.org
Hydrofluoroethers (HFEs) like heptafluoroisopropyl methyl ether (HFE-347mmy) are considered more environmentally benign alternatives. ispc-conference.orgresearchgate.netresearchgate.net Research has demonstrated that HFE-347mmy can achieve comparable or even superior etching performance to high-GWP gases under certain conditions. ajou.ac.krresearchgate.net Furthermore, the exhaust gases from HFE-based plasma processes can have a significantly reduced carbon dioxide equivalent, up to 90% lower than that of C₄F₈ plasma. researchgate.net This is partly due to the formation of reaction byproducts like hydrogen fluoride (B91410) (HF) and carbon monoxide (CO), which have much lower GWPs. researchgate.net
Table of Low GWP Alternatives in Plasma Etching
| Compound | GWP | Etch Application | Reference |
|---|---|---|---|
| Heptafluoroisopropyl methyl ether (HFE-347mmy) | 530 | SiC, SiO₂, Si₃N₄ | cmu.edu |
| Perfluoropropyl vinyl ether (PPVE) | ~3 (estimated) | SiO₂, Si₃N₄ | cmu.edu |
| Perfluoroisopropyl vinyl ether (PIPVE) | Not specified | SiO₂, Si₃N₄ | researchgate.net |
Advanced Chemical Synthesis (General Reagent Use)
Ethers, as a class of organic compounds, are widely used in chemical synthesis. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com While specific research on this compound as a general synthesis reagent is not extensively detailed in the provided context, the general reactivity of ethers provides a framework for its potential applications.
Ethers can be synthesized through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. youtube.com They can also be formed via the acid-catalyzed addition of an alcohol to an alkene. youtube.com
Reactions involving ethers often center on the cleavage of the C-O bond. This is typically achieved using strong acids like hydrohalic acids (HCl, HBr, HI). youtube.com The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. youtube.com
Potential as Imaging Agents (e.g., ¹⁹F MRI Contrast Agents)
The presence of a high number of fluorine atoms in this compound makes it a candidate for use as a ¹⁹F Magnetic Resonance Imaging (MRI) contrast agent. nih.gov ¹⁹F MRI is an emerging imaging modality that detects the signal from exogenous fluorine-containing compounds. nih.govnih.gov Since the natural abundance of detectable ¹⁹F in the body is negligible, images produced using ¹⁹F MRI are highly specific with no background signal. nih.govnih.gov
Perfluorocarbons (PFCs) and other highly fluorinated compounds are the basis for many ¹⁹F MRI contrast agents. fsu.edu These agents are often formulated as nanoemulsions for in vivo applications, such as cell tracking and imaging of inflammatory processes. nih.gov The high fluorine content of this compound could potentially provide a strong ¹⁹F MRI signal. However, for use as an in vivo contrast agent, factors such as biocompatibility, solubility in biological systems, and pharmacokinetic properties would need to be thoroughly investigated. nih.govfsu.edu
Table of Compound Names | Compound Name | | | :--- | | this compound | | Heptafluoroisopropyl methyl ether (HFE-347mmy) | | Silicon dioxide (SiO₂) | | Silicon carbide (SiC) | | Silicon nitride (Si₃N₄) | | Sulfur hexafluoride (SF₆) | | Argon (Ar) | | Perfluoropropyl vinyl ether (PPVE) | | Perfluoroisopropyl vinyl ether (PIPVE) | | Heptafluoropropyl methyl ether (HFE-347mcc3) | | Hydrogen fluoride (HF) | | Carbon monoxide (CO) | | Carbon tetrachloride (C₄F₈) | | Hydrochloric acid (HCl) | | Hydrobromic acid (HBr) | | Hydroiodic acid (HI) | | Perfluorocarbons (PFCs) |
Environmental Fate and Atmospheric Chemistry of Fluorinated Ethers
Atmospheric Degradation Studies
The atmospheric lifetime of a compound is largely determined by its susceptibility to degradation by atmospheric oxidants. For fluorinated ethers, this is heavily influenced by the inherent strength of their chemical bonds.
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. This stability is a key reason for their use in demanding applications. However, this robustness also means that perfluorinated and highly fluorinated compounds are very persistent in the environment. The inherent inertness of C-F bonds makes them resistant to cleavage under typical atmospheric conditions.
The primary removal pathway for many organic compounds in the troposphere is reaction with hydroxyl (OH) radicals. For hydrofluoroethers (HFEs), which contain C-H bonds, this reaction is the main degradation mechanism. However, for perfluorinated ethers, which lack C-H bonds, the reactivity with OH radicals is exceedingly low.
Studies on perfluoropolymethylisopropyl ethers (PFPMIEs), which are structurally related to heptafluoroisopropyl (B10858302) ether, have shown very low reactivity with OH radicals. nih.gov Experimental data determined an upper limit for the rate constant for the reaction of PFPMIE with OH radicals to be less than 6.8 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. nih.gov This low reactivity suggests a very long atmospheric lifetime. Theoretical studies on the reaction of perfluoropolymethylisopropyl ether (PFPMIE) with OH radicals indicate that the reaction is initiated by the breaking of a C-C or C-O bond, with the C-C bond breaking being more favorable. researchgate.net
For comparison, the rate coefficients for the reaction of OH radicals with other compounds are presented in the table below.
| Compound | Rate Coefficient (kOH) in cm³ molecule⁻¹ s⁻¹ |
| Perfluoropolymethylisopropyl ether (PFPMIE) | < 6.8 x 10⁻¹⁶ |
| 2H-Heptafluoropropane (HFC-227) | (1.8 ± 0.3) x 10⁻¹⁵ |
| Ethalfluralin | (3.5 ± 0.9) x 10⁻¹¹ |
This table presents a comparison of the reaction rate coefficients with hydroxyl radicals for different compounds.
Due to this low reactivity, the atmospheric lifetime of such perfluorinated ethers is not determined by tropospheric chemistry but rather by transport to the upper atmosphere (mesosphere), where they can be broken down by high-energy photolysis, such as by Lyman-alpha radiation. nih.gov This results in very long atmospheric lifetimes, estimated to be at least 800 years for PFPMIE, by analogy to perfluorinated alkanes. nih.gov
The atmospheric degradation of fluorinated ethers ultimately leads to the formation of smaller, more stable molecules. Theoretical studies on the reaction of perfluoropolymethylisopropyl ether (PFPMIE) with OH radicals suggest that the degradation pathway involves the breaking of C-C or C-O bonds, leading to the formation of carbonyl fluoride (B91410) (COF₂) and alkyl radicals. researchgate.net Specifically, the C-C bond breaking is predicted to be the more favorable pathway. researchgate.net
For 2H-heptafluoropropane (HFC-227), a structurally related compound, the major carbonyl products from its atmospheric degradation are trifluoroacetyl fluoride (CF₃COF) and carbonyl fluoride (CF₂O). kit.edu These products result from the decomposition of the oxy radical CF₃CF(O)CF₃ via C-C bond fission. kit.edu It is plausible that similar degradation products would be formed from heptafluoroisopropyl ether.
Global Warming Potential (GWP) Considerations in Industrial Applications
Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide (CO₂), which has a GWP of 1. wikipedia.org A substance's GWP depends on its infrared absorption capacity and its atmospheric lifetime. wikipedia.org
Due to their long atmospheric lifetimes and ability to absorb infrared radiation, many fluorinated compounds are potent greenhouse gases. Perfluoropolymethylisopropyl ether (PFPMIE) has been shown to have an instantaneous radiative forcing of 0.65 W m⁻² ppb⁻¹. nih.gov This corresponds to a GWP of 9,000 on a 100-year timescale, relative to CO₂. nih.gov This high GWP is a significant consideration for industrial applications where these compounds might be emitted to the atmosphere. For instance, heptafluoroisopropyl methyl ether has been evaluated as a lower-GWP alternative to sulfur hexafluoride in plasma etching processes. ajou.ac.kr
The following table shows the GWP values for several greenhouse gases over a 100-year time horizon.
| Greenhouse Gas | GWP (100-year time horizon) |
| Carbon Dioxide (CO₂) | 1 |
| Methane (CH₄) | 27.9 - 30 |
| Nitrous Oxide (N₂O) | 273 |
| Perfluoropolymethylisopropyl ether (PFPMIE) | 9,000 |
| Sulfur Hexafluoride (SF₆) | 22,800 |
This table provides a comparison of the 100-year Global Warming Potential of various greenhouse gases. nih.govwikipedia.org
Electrochemical Fluorination (ECF) Process and Byproducts
Electrochemical fluorination (ECF) is a primary method for producing perfluorinated compounds, including ethers. The most common method is the Simons process, which involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride. wikipedia.org In this process, the hydrogen atoms on the organic molecule are replaced with fluorine atoms. youtube.com The process is carried out at a nickel anode with a cell potential of around 5-6 V. wikipedia.org
The general reaction for the fluorination of a C-H bond can be represented as: R₃C–H + HF → R₃C–F + H₂ wikipedia.org
While ECF is a cost-effective method for producing highly fluorinated substances, it can also lead to the formation of byproducts. wikipedia.org For the production of perfluorinated carboxylic and sulfonic acids via ECF, the resulting products are the corresponding acyl fluorides and sulfonyl fluorides. wikipedia.org In the context of producing fluorinated ethers, potential byproducts could include cleaved or rearranged fluorinated molecules, as well as incompletely fluorinated species. The specific nature and quantity of byproducts would depend on the starting material and the precise reaction conditions. The process is also used to manufacture a variety of polyfluoroalkane sulfonamide (FASA) based substances. taylorandfrancis.com
Research Challenges and Future Directions for Heptafluoroisopropyl Ether
The unique properties conferred by the heptafluoroisopropyl (B10858302) group have positioned ethers containing this moiety as compounds of significant interest. However, to unlock their full potential, the scientific community faces several research challenges. Overcoming these hurdles will require innovation in synthetic chemistry, materials science, and computational modeling. This article explores the future directions in the research of heptafluoroisopropyl ethers, focusing on sustainable synthesis, novel applications, mechanistic understanding, and the synergy between experimental and computational methods.
Q & A
Q. Why is HFE-347mmy proposed as a sustainable alternative to SF6 in SiC plasma etching?
HFE-347mmy has a significantly lower global warming potential (GWP = 392) compared to SF6 (GWP = 25,200), making it environmentally preferable for semiconductor manufacturing. Experimental studies demonstrate comparable or superior etch rates to SF6 at specific bias voltages (e.g., −400 V to −500 V) while producing smoother SiC surfaces, as confirmed by atomic force microscopy (AFM) .
Q. What experimental parameters are critical for controlling SiC etch rates in HFE-347mmy/O2/Ar plasmas?
Key parameters include:
- Bias voltage : Directly influences ion energy and etch rate. For example, increasing bias voltage from −400 V to −700 V raises etch rates by enhancing F and O radical generation .
- Gas flow ratios : Optimal HFE-347mmy:O2:Ar = 3:7:5 sccm ensures balanced radical production for efficient etching .
- Source power : Fixed at 250 W in inductively coupled plasma (ICP) systems to maintain stable plasma conditions .
Q. How do F and O radicals contribute to SiC etching in HFE-347mmy plasmas?
F radicals react with Si and C to form volatile SiF4 and CF4, while O radicals oxidize C to CO/CO2. Optical emission spectroscopy (OES) reveals that HFE-347mmy plasmas generate higher F radical concentrations at low bias voltages (<−500 V), whereas SF6 plasmas produce more O radicals at higher voltages (>−600 V) .
Advanced Research Questions
Q. How can researchers reconcile contradictory SiC etch rate trends between HFE-347mmy and SF6 plasmas under varying bias voltages?
At low bias voltages (<−500 V), HFE-347mmy plasmas exhibit higher etch rates due to dominant F radical activity. However, above −600 V, SF6 plasmas outperform HFE-347mmy due to enhanced O radical production, which accelerates C removal. This crossover effect is attributed to the dissociation efficiency of C–C bonds in HFE-347mmy at high ion energies .
Q. What methodological approaches quantify the relationship between plasma conditions and surface morphology in HFE-347mmy-etched SiC?
Q. What mechanisms explain the bias-dependent dominance of F or O radicals in HFE-347mmy plasmas?
At low bias voltages, HFE-347mmy’s molecular structure (CF3)2CHOCH3 dissociates preferentially to release F radicals. At higher voltages (>−600 V), increased ion energy breaks C–C bonds, releasing methyl groups that react with O2 to form O radicals. OES data confirm this transition via F (703 nm) and O (777 nm) emission intensity trends .
Q. How can researchers optimize HFE-347mmy plasmas for high-precision SiC etching?
- Bias voltage modulation : Use −500 V to −600 V for balanced F/O radical ratios.
- Pulsed plasma techniques : Reduce thermal damage while maintaining etch rate consistency.
- In-situ OES monitoring : Dynamically adjust gas flow rates to stabilize radical concentrations .
Data Contradiction and Validation
Q. How should discrepancies in etch rate reproducibility between HFE-347mmy and SF6 plasmas be addressed?
- Cross-lab calibration : Standardize ICP system parameters (e.g., 13.56 MHz RF power, 30 mTorr chamber pressure) .
- Control for surface contaminants : Pre-etch treatments (e.g., Ar sputtering) ensure consistent SiC surface conditions .
Q. Why do HFE-347mmy plasmas exhibit lower etch rates than SF6 at high bias voltages despite similar F radical concentrations?
SF6 plasmas generate additional reactive species (e.g., SFx) that synergize with O radicals to enhance C removal. In contrast, HFE-347mmy’s methyl ether backbone limits secondary reaction pathways, reducing etch efficiency at high energies .
Synthesis and Characterization
Q. What synthetic routes are available for heptafluoroisopropyl-group-containing compounds like HFE-347mmy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
